8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one, also known as BzATP, is a purinergic receptor agonist that has been widely studied in scientific research. BzATP is a potent activator of P2X7 receptors, which are ion channels that are expressed in immune cells, neurons, and other cell types.
Mecanismo De Acción
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one acts as an agonist of P2X7 receptors, which are ligand-gated ion channels that are permeable to cations, such as calcium and sodium. Activation of P2X7 receptors by 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one also induces the formation of pores in the plasma membrane, which can lead to cell death in certain cell types.
Biochemical and Physiological Effects:
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, from immune cells. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has also been shown to regulate the function of microglia, which are immune cells in the brain that play a role in neuroinflammation and neurodegeneration. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one is a potent and selective agonist of P2X7 receptors, which makes it a useful tool for studying the function of these receptors. However, 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the formation of pores in the plasma membrane, which can lead to cell death in certain cell types. This can be a limitation for certain experiments, where cell viability is important.
Direcciones Futuras
There are several future directions for research on 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one. One area of research is the development of more selective and potent agonists and antagonists of P2X7 receptors. Another area of research is the development of therapeutic agents that target P2X7 receptors for the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to understand the role of P2X7 receptors in cancer and the potential for targeting these receptors for cancer therapy.
Métodos De Síntesis
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one can be synthesized using several methods, including the condensation of 2-amino-6-chloropurine with 4-methylbenzenethiol in the presence of a base, followed by the reaction with benzyl bromide. Another method involves the reaction of 2-amino-6-chloropurine with 4-methylbenzenethiol in the presence of a base, followed by the reaction with benzyl chloride and potassium carbonate.
Aplicaciones Científicas De Investigación
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been extensively used in scientific research to study the function of P2X7 receptors. P2X7 receptors are involved in various physiological and pathological processes, including inflammation, pain, and cancer. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, from immune cells. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has also been used to study the role of P2X7 receptors in the regulation of neuronal function and the development of neurological disorders, such as Alzheimer's disease and epilepsy.
Propiedades
IUPAC Name |
8-benzylsulfanyl-9-(4-methylphenyl)-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-7-9-15(10-8-13)23-17-16(18(24)21-12-20-17)22-19(23)25-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLIHYNQLWCQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.